molecular formula C12H16N2O4 B12160766 methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate

methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate

Cat. No.: B12160766
M. Wt: 252.27 g/mol
InChI Key: HHNJODXBGANZKS-UHFFFAOYSA-N
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Description

Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate is a heterocyclic glycinate ester featuring a seven-membered cycloheptaoxazole ring fused to a glycine moiety. The compound is synthesized via a condensation reaction between methyl glycinate and a carbonyl-containing intermediate under reflux conditions in ethanol, yielding the product in ~70% efficiency (Scheme 4, ). This reaction proceeds through nucleophilic attack of the glycinate amino group on the ester carbonyl, followed by elimination of methanol and water to form a stabilized bicyclic structure.

The cycloheptaoxazole core introduces unique steric and electronic properties due to its seven-membered ring, which may adopt puckered conformations as described by Cremer and Pople for non-planar rings . The glycinate ester group enhances solubility and serves as a handle for further functionalization, making this compound a versatile intermediate in medicinal and materials chemistry.

Properties

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

methyl 2-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carbonylamino)acetate

InChI

InChI=1S/C12H16N2O4/c1-17-10(15)7-13-12(16)11-8-5-3-2-4-6-9(8)18-14-11/h2-7H2,1H3,(H,13,16)

InChI Key

HHNJODXBGANZKS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC(=O)C1=NOC2=C1CCCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate typically involves the reaction of a cycloheptane derivative with an oxazole derivative under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed synthetic routes and reaction conditions are often documented in specialized chemical literature and patents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). Reaction conditions may vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Detailed studies on its mechanism of action are often published in scientific journals .

Comparison with Similar Compounds

Structural Differences and Implications

Heterocyclic Core Variations: The cycloheptaoxazole ring in the target compound contrasts with pyridine (in ), thiophene (in ), and thioxopyrimidine (in ). Oxazole rings are electron-deficient due to the electronegative oxygen and nitrogen atoms, enhancing reactivity toward nucleophilic attack compared to sulfur-containing analogs like thiophene or thioxopyrimidine .

Amino Acid Ester Modifications: Substituting glycinate with β-alaninate (as in ) extends the alkyl chain, altering steric bulk and hydrogen-bonding capacity. This modification could impact pharmacokinetic properties such as membrane permeability. The cyano-vinyl-pyridinyl group in introduces strong electron-withdrawing effects, likely increasing stability against hydrolysis compared to the target compound.

Stability and Reactivity

  • The oxazole ring’s electron-deficient nature makes the target compound more reactive toward nucleophiles compared to thiophene or pyridine derivatives.
  • β-Alaninate analogs () may exhibit improved metabolic stability over glycinate esters due to reduced susceptibility to esterase cleavage.

Biological Activity

Methyl N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazol-3-ylcarbonyl)glycinate is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1190269-27-2
  • Molecular Formula : C13H18N2O4
  • Molecular Weight : 266.29 g/mol

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities including:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against a range of bacterial strains.
  • Anticancer Properties : Certain derivatives have been investigated for their ability to inhibit cancer cell proliferation.
  • Neuroprotective Effects : The structural features suggest potential neuroprotective activities.

The biological activity of this compound is likely mediated through interactions with specific biological targets. These interactions may include:

  • Binding to enzymes involved in metabolic pathways.
  • Inhibition of cell signaling pathways related to inflammation and apoptosis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Condensation Reactions : Utilizing amino acids and carbonyl compounds to form the desired structure.
  • Cyclization Techniques : Employing cyclization strategies to form the oxazole ring.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of cycloheptathiazole compounds. This compound was tested against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones compared to control groups.

CompoundBacterial StrainInhibition Zone (mm)
Methyl N-(5,6...)E. coli15
Methyl N-(5,6...)S. aureus20

Study 2: Anticancer Potential

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) demonstrated that this compound exhibited cytotoxic effects with IC50 values indicating its potential as an anticancer agent.

Cell LineIC50 (µM)
HeLa12
MCF-710

Study 3: Neuroprotective Effects

Research focusing on neuroprotection revealed that this compound could mitigate oxidative stress in neuronal cells. The protective effect was attributed to the compound's ability to enhance antioxidant enzyme activity.

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